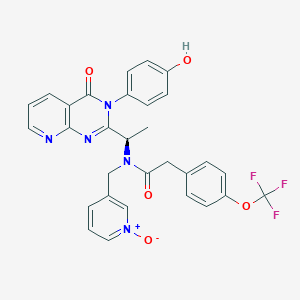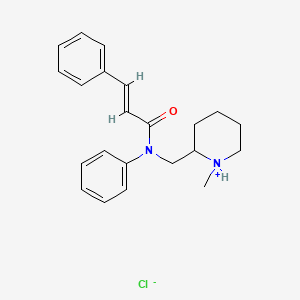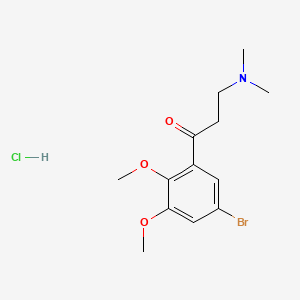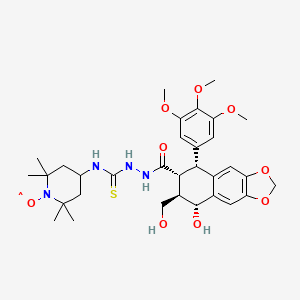
N-Podophyllic acid-N''-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a podophyllic acid moiety linked to a thiosemicarbazide group, which is further modified with a 2,2,6,6-tetramethyl-1-piperidinyl-oxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Podophyllic Acid Derivative: The initial step involves the preparation of a podophyllic acid derivative through esterification or amidation reactions.
Thiosemicarbazide Formation:
Introduction of 2,2,6,6-Tetramethyl-1-Piperidinyl-Oxy Group: The final step involves the modification of the thiosemicarbazide with 2,2,6,6-tetramethyl-1-piperidinyl-oxy, which can be carried out using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of micro fixed-bed reactors packed with catalysts such as platinum on carbon (Pt/C) can significantly improve reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl-oxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulation of Cellular Signaling: It can modulate signaling pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: This compound also contains the 2,2,6,6-tetramethyl-4-piperidinyl group but differs in its overall structure and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another related compound used as a light stabilizer in polymers.
2,2,6,6-Tetramethyl-4-piperidyl Methacrylate: Used in polymer chemistry for its stabilizing properties.
These comparisons highlight the unique structural features and diverse applications of N-Podophyllic acid-N’'-(4-(2,2,6,6-tetramethyl-1-piperidinyl)oxy)thiosemicarbazide.
Properties
CAS No. |
125654-64-0 |
|---|---|
Molecular Formula |
C32H43N4O9S |
Molecular Weight |
659.8 g/mol |
InChI |
InChI=1S/C32H43N4O9S/c1-31(2)12-17(13-32(3,4)36(31)40)33-30(46)35-34-29(39)26-20(14-37)27(38)19-11-22-21(44-15-45-22)10-18(19)25(26)16-8-23(41-5)28(43-7)24(9-16)42-6/h8-11,17,20,25-27,37-38H,12-15H2,1-7H3,(H,34,39)(H2,33,35,46)/t20-,25+,26-,27-/m0/s1 |
InChI Key |
ASRWRMLCMYKYRH-JYIOINSGSA-N |
Isomeric SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=S)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






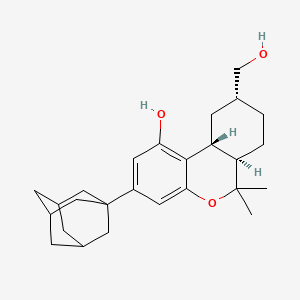

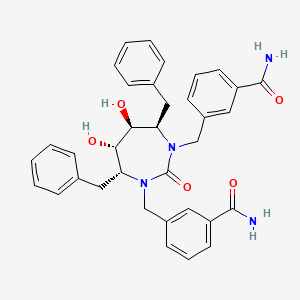

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
